(R)-g-(4-Biphenylmethyl)-L-proline.HCl
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Overview
Description
®-g-(4-Biphenylmethyl)-L-proline.HCl is a chemical compound with the molecular formula C18H19NO2·HCl and a molecular weight of 317.81 g/mol This compound is a derivative of proline, an amino acid, and features a biphenyl group, which consists of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-g-(4-Biphenylmethyl)-L-proline.HCl typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann reaction, or Suzuki-Miyaura coupling.
Attachment to Proline: The biphenyl group is then attached to the proline molecule through a series of chemical reactions, often involving the use of protecting groups to ensure the correct attachment.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-g-(4-Biphenylmethyl)-L-proline.HCl follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-g-(4-Biphenylmethyl)-L-proline.HCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
®-g-(4-Biphenylmethyl)-L-proline.HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-g-(4-Biphenylmethyl)-L-proline.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
®-α-(4-Biphenylmethyl)proline: Similar structure but without the hydrochloride group.
(S)-g-(4-Biphenylmethyl)-L-proline.HCl: The enantiomer of the compound, with different stereochemistry.
Uniqueness
®-g-(4-Biphenylmethyl)-L-proline.HCl is unique due to its specific stereochemistry and the presence of the biphenyl group, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2.ClH/c20-18(21)17-11-14(12-19-17)10-13-6-8-16(9-7-13)15-4-2-1-3-5-15;/h1-9,14,17,19H,10-12H2,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWZGVXHRYAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=C(C=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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